1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . This compound is part of the quinolone family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents .
Mechanism of Action
Target of Action
A structurally similar compound, 4-oxo-1,4-dihydroquinoline carboxylic acid, is known to inhibit hiv-1 integrase strand transfer .
Result of Action
One study suggests that quinoline derivatives can act as corrosion inhibitors, suggesting they may form protective layers on metal surfaces .
Action Environment
The action, efficacy, and stability of 1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be influenced by various environmental factors . For instance, the presence of dust or vapors can affect the compound’s action .
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in biochemical reactions
Cellular Effects
It is known that the compound can influence cell function
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with different dosages
Metabolic Pathways
It is known that the compound can interact with certain enzymes or cofactors
Transport and Distribution
It is known that the compound can interact with certain transporters or binding proteins
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Preparation Methods
The synthesis of 1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with quinoline carboxylic acid ethyl ester.
Reaction Conditions: Sodium hydride (NaH) is added to a mixture of quinoline carboxylic acid ethyl ester and anhydrous dimethylformamide (DMF) under stirring at room temperature.
Industrial Production: Industrial methods for producing this compound often involve scalable and efficient methodologies that ensure high purity and yield.
Chemical Reactions Analysis
1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carboxylic acid groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups.
Scientific Research Applications
1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as isobutyl 1-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester
Uniqueness: The unique cyclohexyl group in this compound provides distinct chemical properties and biological activities compared to its analogs
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and diverse applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-cyclohexyl-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15-12-8-4-5-9-14(12)17(10-13(15)16(19)20)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLUKEHVTWNAGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C(=O)C3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369565 | |
Record name | 1-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730966 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
135906-00-2 | |
Record name | 1-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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